molecular formula C19H30O8 B188555 Corchoionoside C CAS No. 185414-25-9

Corchoionoside C

Cat. No.: B188555
CAS No.: 185414-25-9
M. Wt: 386.4 g/mol
InChI Key: SWYRVCGNMNAFEK-PUVRWCMWSA-N
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Mechanism of Action

Target of Action

Corchoionoside C, an ionone glucoside, primarily targets the histamine release from rat peritoneal exudate cells . Histamine is a compound that is involved in local immune responses and acts as a neurotransmitter. By targeting the release of histamine, this compound can influence inflammatory responses and allergic reactions.

Mode of Action

This compound interacts with its targets by inhibiting the antigen-antibody reaction, which in turn reduces the release of histamine from rat peritoneal exudate cells . This interaction results in a decrease in inflammation and allergic reactions, as histamine is a key mediator in these processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine release pathway. Histamine release is a part of the immune response and is triggered by an antigen-antibody reaction. By inhibiting this reaction, this compound can reduce the downstream effects of histamine release, such as inflammation and allergic reactions .

Result of Action

The primary result of this compound’s action is the inhibition of histamine release from rat peritoneal exudate cells . This leads to a reduction in inflammation and allergic reactions, as histamine is a key mediator in these processes.

Biochemical Analysis

Biochemical Properties

Corchoionoside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound has been shown to inhibit the antigen-antibody reaction . This suggests that it may interact with immune system proteins and enzymes involved in histamine release.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the antigen-antibody reaction, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This inhibition can prevent the release of histamine from rat peritoneal exudate cells , indicating a potential role in immune response regulation.

Chemical Reactions Analysis

Corchoionoside C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13+,14+,15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRVCGNMNAFEK-PUVRWCMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316706
Record name Corchoionoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185414-25-9
Record name Corchoionoside C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185414-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corchoionoside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185414259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corchoionoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is corchoionoside C?

A1: this compound is a naturally occurring megastigmane glycoside, a class of compounds derived from carotenoids. It is often found in various plant species. [, , , , , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H28O8 and a molecular weight of 348.39 g/mol. [, , ]

Q3: How is this compound typically isolated and identified?

A3: Researchers often isolate this compound from plant extracts using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, medium-pressure liquid chromatography (MPLC), high-performance liquid chromatography (HPLC), and combinations thereof. [, , , , , , , ] Structure elucidation typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , , , , , , , , , , , ]

Q4: Has this compound been found in any specific plant species?

A4: Yes, this compound has been isolated and identified from various plant species, including Turpinia ternata [], Dioscorea persimilis [], Anoectochilus formosanus [], Cibotium barometz [], Ajuga salicifolia [], Clausena lansium [], Euscaphis japonica [], Peperomia obtusifolia [], Hibiscus sabdariffa [], Sinomenium acutum [], Citrus paradisi [], Mallotus milliettii [], Zehneria scabra [], Tinospora sinensis [], Capparis spinosa [], Dendrobium primulinum [], Mosla chinensis [], Dendrobium polyanthum [], Lactuca sativa [], Juniperus horizontalis [], and Equisetum debile [].

Q5: What biological activities have been reported for this compound?

A5: While research is ongoing, this compound has shown potential in several areas:

  • Anti-inflammatory Activity: A study using in silico docking simulations suggested that this compound might inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. []
  • Anti-cancer Activity: Research indicates that this compound, alongside other compounds isolated from Sinomenium acutum, may inhibit the proliferation and migration of glioblastoma cells. []

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